Cyclohexanediol bis-methylcrotonate, cis-
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Overview
Description
UNII-3QHN23866M is scientifically referred to as cis-cyclohexanediol bis-methylcrotonate . This compound has the molecular formula C16H24O4 and a molecular weight of 280.3594 g/mol . It is an achiral molecule, meaning it does not have a chiral center and thus does not exhibit optical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-cyclohexanediol bis-methylcrotonate typically involves the esterification of cyclohexanediol with methylcrotonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of cis-cyclohexanediol bis-methylcrotonate may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Cis-cyclohexanediol bis-methylcrotonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Cis-cyclohexanediol bis-methylcrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and resins.
Mechanism of Action
The mechanism by which cis-cyclohexanediol bis-methylcrotonate exerts its effects depends on the specific reactions it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Cis-cyclohexanediol bis-methylcrotonate can be compared with other similar compounds such as:
Cyclohexanediol diacetate: Similar in structure but with acetate groups instead of methylcrotonate groups.
Cyclohexanediol dibenzoate: Contains benzoate groups instead of methylcrotonate groups.
The uniqueness of cis-cyclohexanediol bis-methylcrotonate lies in its specific ester groups, which confer distinct chemical properties and reactivity compared to other esters of cyclohexanediol.
Properties
CAS No. |
1000284-38-7 |
---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
[(1S,2R)-2-(3-methylbut-2-enoyloxy)cyclohexyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C16H24O4/c1-11(2)9-15(17)19-13-7-5-6-8-14(13)20-16(18)10-12(3)4/h9-10,13-14H,5-8H2,1-4H3/t13-,14+ |
InChI Key |
YFKRSBDMLCXVBY-OKILXGFUSA-N |
Isomeric SMILES |
CC(=CC(=O)O[C@@H]1CCCC[C@@H]1OC(=O)C=C(C)C)C |
Canonical SMILES |
CC(=CC(=O)OC1CCCCC1OC(=O)C=C(C)C)C |
Origin of Product |
United States |
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